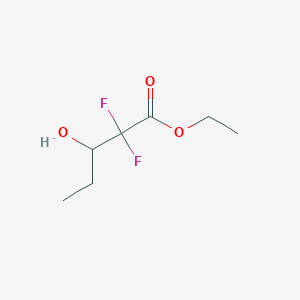

Ethyl 2,2-difluoro-3-hydroxypentanoate

描述

Ethyl 2,2-difluoro-3-hydroxypentanoate (CAS: 1092693-68-9, molecular formula: C₇H₁₂F₂O₃, molecular weight: 182.17 g/mol) is a fluorinated ester featuring a hydroxyl group at the 3-position and two fluorine atoms at the 2-position of a pentanoate backbone. This compound is stored under sealed, dry conditions at 2–8°C and carries hazard warnings for skin/eye irritation (H315, H319) .

属性

IUPAC Name |

ethyl 2,2-difluoro-3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O3/c1-3-5(10)7(8,9)6(11)12-4-2/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYORKWIMLXNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)OCC)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733250 | |

| Record name | Ethyl 2,2-difluoro-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092693-68-9 | |

| Record name | Ethyl 2,2-difluoro-3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-3-hydroxypentanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-hydroxypentanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

化学反应分析

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxypentanoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an appropriate solvent.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of ethyl 2,2-difluoro-3-oxopentanoate.

Reduction: Formation of ethyl 2,2-difluoro-3-hydroxypentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Compounds

Ethyl 2,2-difluoro-3-hydroxypentanoate serves as an intermediate in the synthesis of various pharmaceuticals. Its difluorinated structure enhances the biological activity of derived compounds, making it valuable in drug development.

Case Study:

A patent describes the use of this compound in the synthesis of novel N-heteroaryl compounds that exhibit potential as medicaments. The dehydration process to convert it into ethyl (E)-4,4-difluoropent-2-enoate demonstrates its utility in creating bioactive molecules .

2. Antiviral Agents

Research indicates that compounds derived from this compound may have antiviral properties. The fluorinated groups can enhance the stability and efficacy of antiviral agents by improving their interaction with viral targets.

Organic Synthesis Applications

1. Building Block for Fluorinated Compounds

this compound is utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be transformed into various derivatives that are useful in materials science and agrochemicals.

Data Table: Transformations Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Dehydration | Ethyl (E)-4,4-difluoropent-2-enoate | |

| Esterification | Various esters for agrochemical uses | |

| Fluorination | Introduction of CF groups |

Analytical Applications

1. Chemical Analysis

The compound is also employed in analytical chemistry for the development of methods to quantify fluorinated compounds in various matrices, including pharmaceuticals and environmental samples. Its distinct spectral properties facilitate accurate detection and analysis.

Case Study:

In a study focused on environmental monitoring, this compound was used to develop a method for detecting fluorinated pollutants in water samples, demonstrating its relevance in environmental chemistry .

作用机制

The mechanism of action of ethyl 2,2-difluoro-3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .

相似化合物的比较

Chain Length Variants

Compounds in this category differ in the length of the carbon backbone, affecting solubility and steric properties:

- Ethyl 2,2-difluoro-3-hydroxybutanoate (CAS: 321942-91-0, C₆H₁₀F₂O₃): Shorter chain (4 carbons) reduces molecular weight (168.14 g/mol) and may enhance volatility compared to the pentanoate derivative .

Functional Group Modifications

Substituents significantly influence reactivity and applications:

- Ethyl 4,4-difluoro-3-oxobutanoate (CAS: 141-97-9, C₆H₈F₂O₃): Replaces the hydroxyl group with a ketone (oxo), enhancing electrophilicity for nucleophilic additions but reducing hydrogen-bonding capacity .

- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS: 893643-18-0, C₇H₇F₃O₄): Features a trifluoromethyl group and two oxo groups, increasing electron-withdrawing effects and acidity, useful in cyclocondensation reactions .

Aromatic and Bulky Substituents

- Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate (CAS: 92207-60-8, C₁₁H₁₂F₂O₃): Incorporates a phenyl group at the 3-position, introducing aromaticity and steric bulk. This enhances binding affinity in therapeutic targets (e.g., anti-inflammatory agents) but reduces solubility in polar solvents .

Protective Group Strategies

- Deprotection under mild conditions (e.g., HCl) restores reactivity .

Research Implications

- Synthetic Utility: The hydroxyl group in Ethyl 2,2-difluoro-3-hydroxypentanoate enables further functionalization (e.g., oxidation to ketones or esterification), while fluorination enhances metabolic stability in bioactive molecules .

- Pharmacological Potential: Analogs with aromatic groups (e.g., phenyl derivatives) show promise in targeting enzymes or receptors due to improved hydrophobic interactions .

生物活性

Ethyl 2,2-difluoro-3-hydroxypentanoate (C8H14F2O3) is a fluorinated compound that has garnered attention for its potential biological activities. This article summarizes the key findings related to its biological activity, including antimicrobial properties, enzyme interactions, and implications in biocatalysis.

Chemical Structure and Properties

This compound features a pentanoate backbone with two fluorine atoms substituted at the second carbon and a hydroxyl group at the third carbon. This unique structure is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In particular, it has been tested against various bacterial strains, demonstrating notable bacteriostatic effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2500 μg/mL |

| Escherichia coli | 1250 μg/mL |

| Candida albicans | 5000 μg/mL |

These findings suggest that the compound may be useful in developing new antimicrobial agents, particularly in high-concentration applications where traditional antibiotics may fail .

Enzyme Interactions and Biocatalysis

This compound has been studied for its potential role as a substrate in enzymatic reactions. It can be utilized in biocatalytic processes involving Baeyer-Villiger monooxygenases (BVMOs), which are known for their ability to catalyze the oxidation of ketones to esters or lactones. The compound's structure allows it to interact effectively with these enzymes, potentially leading to high enantioselectivity in product formation .

Case Study: BVMO Catalysis

A specific case study involving the use of this compound as a substrate for BVMOs highlighted its catalytic efficiency. The study reported:

- Maximal Catalytic Rate : Approximately 0.5 s

- Enantioselectivity : High enantioselectivity was achieved during the conversion process.

This illustrates the compound's potential utility in asymmetric synthesis, which is crucial for pharmaceutical applications .

Safety and Toxicity

Safety assessments of this compound indicate it possesses low toxicity levels when used within recommended concentrations. However, further studies are necessary to fully understand its safety profile and any potential hazards associated with long-term exposure or high concentrations .

常见问题

Q. What are the recommended synthetic routes for Ethyl 2,2-difluoro-3-hydroxypentanoate, and how do reaction conditions influence yield?

A SmI₂-mediated coupling strategy is effective for synthesizing difluorinated β-hydroxy esters. For example, ethyl 5-tert-butyldiphenylsilyloxy-2,2-difluoro-3-hydroxypentanoate was synthesized using SmI₂ (0.1 M in THF) with ethyl 2-bromo-2,2-difluoroacetate and an aldehyde precursor under rigorously anhydrous conditions . Key parameters include:

- Temperature : Room temperature (rt) for 10 minutes.

- Workup : Acidic quenching (1 M HCl) followed by ether extraction and chromatography.

- Yield : 98% for the silyl-protected intermediate. Adapting this method to the target compound would require replacing the silyl-protected aldehyde with a pentanoate-compatible precursor.

Q. How can spectroscopic data (NMR, IR) be used to confirm the structure of this compound?

Key spectral features for related difluoro-β-hydroxy esters include:

- ¹H NMR : A triplet for the ethyl ester (δ ~1.39 ppm, J = 7.0 Hz) and a multiplet for the hydroxyl-bearing methine (δ ~4.44 ppm).

- ¹⁹F NMR : Two doublets (δ −123.62 and −114.47 ppm, J = 261.2 Hz) confirming geminal difluorination .

- IR : A strong carbonyl stretch (~1759 cm⁻¹) and hydroxyl absorption (~3476 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

- Moisture Sensitivity : The hydroxyl group necessitates storage under inert atmospheres (e.g., N₂ or Ar) to prevent ester hydrolysis .

- Temperature : Store at −20°C in amber vials to avoid thermal decomposition.

Advanced Research Questions

Q. How can regioselective difluorination be achieved in β-hydroxy ester systems?

Regioselectivity is controlled by the choice of fluorinating agent and steric/electronic effects. For example, SmI₂-mediated reactions favor geminal difluorination at the α-position of carbonyl groups due to radical intermediate stabilization . Competing pathways (e.g., monofluorination) can be minimized by:

- Excess Fluorinating Agent : Use 1.1 equivalents of ethyl 2-bromo-2,2-difluoroacetate.

- Solvent Polarity : THF enhances radical stability compared to polar aprotic solvents.

Q. What strategies address stereochemical challenges in synthesizing this compound?

The hydroxyl group’s stereochemistry can be influenced by:

- Chiral Auxiliaries : Use silyl-protected intermediates (e.g., tert-butyldiphenylsilyl ether) to direct hydroxyl configuration .

- Catalytic Asymmetric Reduction : Apply transition-metal catalysts (e.g., Ru-BINAP) to reduce α,β-unsaturated precursors stereoselectively.

Q. How do computational methods aid in predicting reactivity trends for fluorinated β-hydroxy esters?

Q. What experimental discrepancies arise in characterizing fluorinated esters, and how are they resolved?

Contradictions in ¹⁹F NMR shifts (e.g., geminal vs. vicinal fluorines) are resolved by:

- Coupling Constant Analysis : Geminal fluorines exhibit large J values (~260 Hz), while vicinal fluorines show smaller couplings (<50 Hz) .

- 2D NMR : HSQC and HMBC correlations map fluorine-carbon connectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。